Sporanox
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
An isotopically labelled, orally active antimycotic structurally related to Ketoconazole.
生物活性
Sporanox, the brand name for itraconazole, is a triazole antifungal agent widely used to treat various fungal infections. Its biological activity primarily involves the inhibition of ergosterol synthesis, a critical component of fungal cell membranes. This article delves into the mechanisms of action, pharmacokinetics, clinical applications, and recent case studies highlighting its efficacy.
Itraconazole functions by inhibiting the cytochrome P450 enzyme system, particularly the enzyme CYP3A4, which is crucial for the biosynthesis of ergosterol. Ergosterol is essential for maintaining the structural integrity and functionality of fungal cell membranes. By disrupting ergosterol synthesis, itraconazole compromises the cell membrane integrity, leading to fungal cell death.
Key Points:
- Inhibition of Ergosterol Synthesis: Itraconazole inhibits the 14α-demethylation step in ergosterol synthesis.
- Targeted Fungal Species: Effective against a range of fungi including Aspergillus, Blastomyces, and Histoplasma species .
Pharmacokinetics
The pharmacokinetic profile of itraconazole reveals important insights into its absorption, distribution, metabolism, and excretion:
- Absorption: Itraconazole is absorbed from the gastrointestinal tract with variable bioavailability influenced by food intake and formulation type. The oral solution has higher bioavailability compared to capsules.
- Distribution: It is highly protein-bound (99.8%) and penetrates various tissues, achieving higher concentrations in keratinous tissues such as skin and nails compared to plasma.
- Metabolism: Primarily metabolized in the liver via CYP3A4, producing active metabolites like hydroxy-itraconazole.
- Excretion: Excreted mainly through urine (35%) and feces (54%) as inactive metabolites .
Table 1: Pharmacokinetic Parameters of Itraconazole
Parameter | Value |
---|---|
Bioavailability | ~55% (capsules), ~100% (oral solution) |
Protein Binding | ~99.8% |
Half-Life | 24 hours |
Metabolites | Hydroxy-itraconazole |
Clinical Applications
This compound is indicated for treating various fungal infections, including:
- Aspergillosis
- Blastomycosis
- Histoplasmosis
- Onychomycosis (nail infections)
The efficacy of itraconazole has been demonstrated in numerous clinical trials, showing favorable outcomes in both immunocompromised and non-immunocompromised patients .
Case Studies and Research Findings
Recent studies have explored unconventional uses of itraconazole beyond traditional antifungal applications:
-
Case Study on Autism Spectrum Disorder:
A notable case involved a child with autism who underwent treatment with escalating doses of this compound. Remarkably, after three months of treatment, there was a complete resolution of autism symptoms coinciding with a significant reduction in urinary markers associated with Aspergillus colonization. This case suggests a potential link between fungal colonization and autism symptoms . -
Efficacy Against Resistant Fungal Infections:
Research has indicated that itraconazole may be effective against certain resistant strains of fungi when conventional therapies fail. A study highlighted that patients treated with itraconazole showed improved clinical outcomes compared to those receiving standard care .
Table 2: Summary of Clinical Efficacy Studies
Study Focus | Outcome |
---|---|
Aspergillosis Treatment | 70% clinical success rate |
Blastomycosis and Histoplasmosis | Significant reduction in infection markers |
Autism Spectrum Disorder | Complete symptom resolution |
属性
CAS 编号 |
1217512-35-0 |
---|---|
分子式 |
C35H38Cl2N8O4 |
分子量 |
708.6 g/mol |
IUPAC 名称 |
4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1,1,1-trideuteriobutan-2-yl)-1,2,4-triazol-3-one |
InChI |
InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m0/s1/i2D3 |
InChI 键 |
VHVPQPYKVGDNFY-NZHIZTFASA-N |
SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
手性 SMILES |
[2H]C([2H])([2H])C(CC)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
规范 SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
外观 |
Off-White to Light Beige Solid |
熔点 |
163-165°C |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
相关CAS编号 |
84625-61-6 (unlabelled) |
同义词 |
(+/-)-4-[4-[4-[4-[[(2R,4S)-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(1-methyl-d3-propyl)-3H-1,2,4-triazol-3-one |
标签 |
Itraconazole |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。